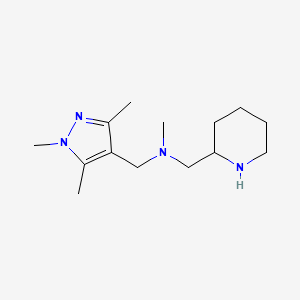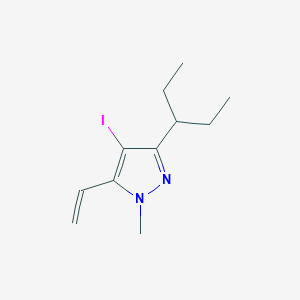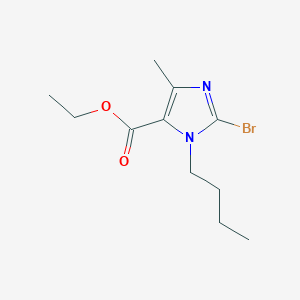
N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine is a synthetic organic compound that belongs to the class of amines. This compound features a piperidine ring, a pyrazole ring, and a methylamine group, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine typically involves multi-step organic reactions. One common route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via condensation reactions involving hydrazines and diketones.
Methylation: The final step involves the methylation of the amine group using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization or chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound might be used to study receptor-ligand interactions, given its structural features.
Medicine
Potential medicinal applications could include its use as a precursor for drug development, particularly in the design of molecules targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-(piperidin-2-yl)methanamine: Lacks the pyrazole ring.
1-(Piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine: Lacks the N-methyl group.
Uniqueness
The presence of both the piperidine and pyrazole rings, along with the N-methyl group, makes N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine unique. This combination of structural features can confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C14H26N4 |
|---|---|
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
N-methyl-1-piperidin-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H26N4/c1-11-14(12(2)18(4)16-11)10-17(3)9-13-7-5-6-8-15-13/h13,15H,5-10H2,1-4H3 |
Clé InChI |
WWRVPTYTVDOYGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C)CN(C)CC2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)


![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)









